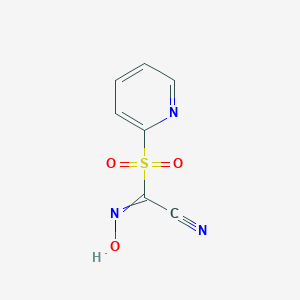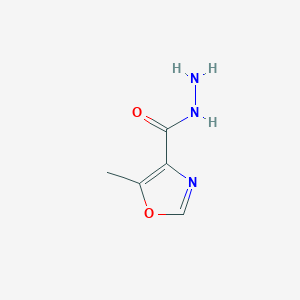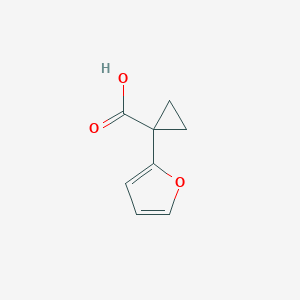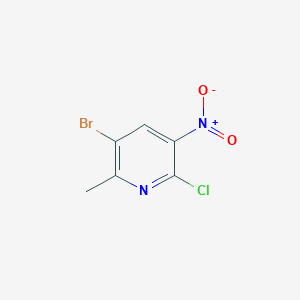
2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile (HPSCN) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HPSCN is a sulfonyl nitrile compound that has been shown to possess a broad range of biological activities, including antiviral, antibacterial, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile is not fully understood. However, it has been suggested that 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile may inhibit viral replication by targeting viral proteases. In addition, 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile may inhibit bacterial growth by disrupting bacterial cell wall synthesis. The anticancer properties of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has been shown to have minimal toxicity in vitro and in vivo. In addition, 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has been shown to have a low potential for drug-drug interactions. However, further studies are needed to fully understand the biochemical and physiological effects of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile in lab experiments is its broad range of biological activities. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile. One area of interest is the development of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile-based antiviral and antibacterial therapeutics. In addition, there is a need for further studies to fully understand the mechanism of action of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile. Furthermore, the development of more efficient synthesis methods for 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile may facilitate its use in future research.
Synthesemethoden
The synthesis of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form 2-hydroxyimino-2-pyridinecarbaldehyde. This intermediate is then reacted with sulfonyl chloride to form 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile. The overall reaction scheme is shown below.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has also been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has been shown to possess anticancer properties, inhibiting the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
2-hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c8-5-7(10-11)14(12,13)6-3-1-2-4-9-6/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMWCSZEJYENBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(=NO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380956 |
Source


|
| Record name | (Hydroxyimino)(pyridine-2-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile | |
CAS RN |
175137-69-6 |
Source


|
| Record name | (Hydroxyimino)(pyridine-2-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)







![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)


